![molecular formula C17H20N2O3 B11830717 1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one CAS No. 321997-84-6](/img/structure/B11830717.png)
1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one is a synthetic organic compound that features a quinoline moiety linked to a piperidinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one typically involves multi-step organic reactions. One possible route includes:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be constructed via the Skraup synthesis.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a Mannich reaction, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group in the piperidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group on the quinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted quinoline derivatives
科学研究应用
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound may be used to study the interactions of quinoline derivatives with biological targets.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of ®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one would depend on its specific biological target. For example, if it acts as an antimalarial agent, it might inhibit the heme detoxification pathway in Plasmodium parasites.
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinidine: An antiarrhythmic agent with a quinoline moiety.
Piperidone derivatives: Compounds with a piperidinone ring that have various pharmacological activities.
Uniqueness
®-1-(2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl)piperidin-4-one is unique due to its specific combination of a quinoline and a piperidinone structure, which may confer unique biological activities and pharmacological properties.
属性
CAS 编号 |
321997-84-6 |
|---|---|
分子式 |
C17H20N2O3 |
分子量 |
300.35 g/mol |
IUPAC 名称 |
1-[(2R)-2-hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C17H20N2O3/c1-22-13-2-3-16-15(10-13)14(4-7-18-16)17(21)11-19-8-5-12(20)6-9-19/h2-4,7,10,17,21H,5-6,8-9,11H2,1H3/t17-/m0/s1 |
InChI 键 |
TXUPBJOAFFJDOS-KRWDZBQOSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](CN3CCC(=O)CC3)O |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(CN3CCC(=O)CC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



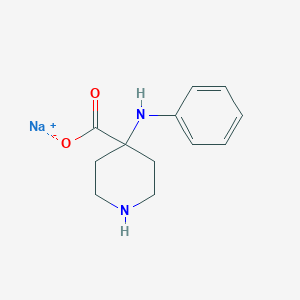
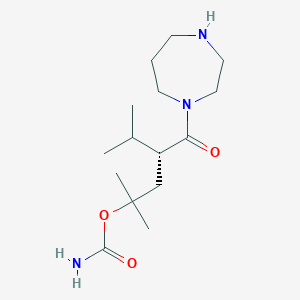

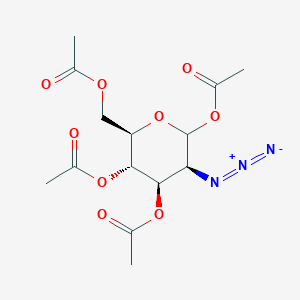
![1-[(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11830676.png)
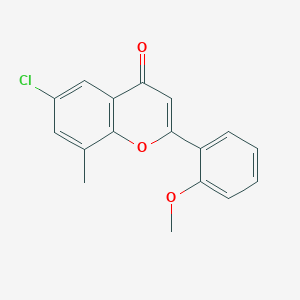
![[(2S,4S,5S,6R)-5-benzoyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl benzoate](/img/structure/B11830683.png)
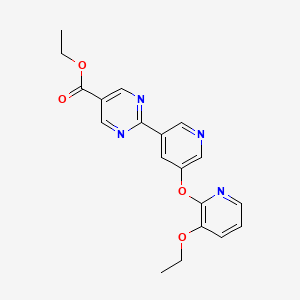
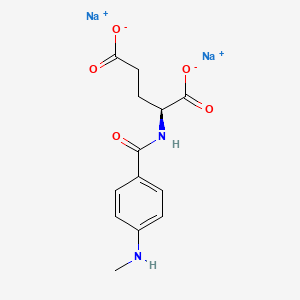
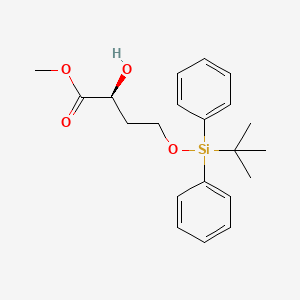

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11830711.png)
![Tert-butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830713.png)
